H-Pro-Hyp-OH

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPXCLZMBSJLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CC(CC2C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398196 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18684-24-7 | |

| Record name | Prolyl-4-hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on H-Pro-Hyp-OH (Prolyl-hydroxypropoline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-hydroxyproline (H-Pro-Hyp-OH), a dipeptide derived from the breakdown of collagen, has emerged as a significant bioactive molecule with diverse physiological roles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of H-Pro-Hyp-OH. It details its involvement in crucial signaling pathways related to tissue regeneration and cellular function, particularly in osteoblasts and fibroblasts. Furthermore, this document furnishes detailed experimental protocols for the synthesis, purification, and analysis of H-Pro-Hyp-OH, serving as a valuable resource for researchers in the fields of biochemistry, drug development, and regenerative medicine.

Chemical Structure and Physicochemical Properties

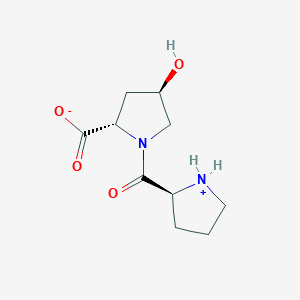

H-Pro-Hyp-OH is a dipeptide composed of the amino acids proline and hydroxyproline (B1673980) linked by a peptide bond. Its systematic IUPAC name is (2S,4R)-4-hydroxy-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid.

Chemical Structure:

Caption: Chemical structure of H-Pro-Hyp-OH.

Physicochemical Properties of H-Pro-Hyp-OH

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₄ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| CAS Number | 18684-24-7 | [1] |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 513.456 °C at 760 mmHg | [2] |

| Density | 1.417 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. | [3] |

Biological Activities and Signaling Pathways

H-Pro-Hyp-OH exhibits a range of biological activities, primarily centered around tissue repair and regeneration. It has been shown to influence the behavior of key cell types, including fibroblasts and osteoblasts, through specific signaling pathways.

Role in Fibroblast Proliferation and Wound Healing

H-Pro-Hyp-OH acts as a signaling molecule that promotes the proliferation and migration of fibroblasts, cells crucial for wound healing and the synthesis of extracellular matrix components like collagen.

Experimental Workflow for Studying Fibroblast Migration:

Caption: Workflow for assessing H-Pro-Hyp-OH's effect on fibroblast migration and growth.

The pro-migratory and pro-proliferative effects of H-Pro-Hyp-OH on fibroblasts are mediated, in part, through the activation of the Extracellular signal-regulated kinase (ERK) pathway and signaling via β1-integrins .

Signaling Pathway in Fibroblasts:

Caption: H-Pro-Hyp-OH signaling in fibroblasts.

Role in Osteoblast Differentiation and Bone Formation

H-Pro-Hyp-OH plays a crucial role in bone metabolism by promoting the differentiation of osteoblasts, the cells responsible for bone formation. This effect is primarily mediated through the regulation of the master osteogenic transcription factor, Runx2.

H-Pro-Hyp-OH influences the intricate interplay between the transcription factors Foxg1 (Forkhead box G1) and Foxo1 (Forkhead box O1) to ultimately upregulate Runx2 expression.

Signaling Pathway in Osteoblasts:

References

The Biological Synthesis of Pro-Hyp Dipeptide: A Technical Guide for Researchers

Abstract

The dipeptide prolyl-hydroxyproline (Pro-Hyp) is a significant bioactive molecule, primarily known for its role in collagen metabolism and its beneficial effects on skin and connective tissues. Arising from the degradation of endogenous collagen or the oral administration of collagen hydrolysates, Pro-Hyp has garnered considerable interest in the pharmaceutical and nutraceutical industries for its wound healing, anti-aging, and tissue regeneration properties.[1][2][3] This technical guide provides an in-depth overview of the biological synthesis of Pro-Hyp, focusing on enzymatic and microbial production strategies. It offers detailed experimental protocols, quantitative data, and visual representations of the key biosynthetic and signaling pathways, intended for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pro-Hyp

Pro-Hyp is a dipeptide composed of the amino acids proline and hydroxyproline (B1673980). It is a major component of collagen, the most abundant protein in mammals, and plays a crucial role in stabilizing the collagen triple helix.[4] Beyond its structural role, Pro-Hyp has been identified as a potent signaling molecule that can stimulate fibroblast proliferation, migration, and the synthesis of extracellular matrix components such as hyaluronic acid.[5][6] These cellular activities are central to processes like wound healing and skin rejuvenation, making Pro-Hyp a valuable target for therapeutic and cosmetic applications.[1][2][7] While traditionally sourced from animal-derived collagen, there is a growing interest in developing controlled and sustainable biological methods for its synthesis.

Biological Synthesis Strategies for Pro-Hyp

The biological synthesis of Pro-Hyp can be approached through two primary strategies: enzymatic synthesis and microbial fermentation. These methods offer advantages over chemical synthesis by providing stereospecificity and milder reaction conditions.

Enzymatic Synthesis of Pro-Hyp

The enzymatic synthesis of Pro-Hyp typically involves the ligation of proline and hydroxyproline precursors catalyzed by specific enzymes. Prolyl aminopeptidases (PAPs) have shown potential for this application. These exopeptidases can catalyze the formation of peptide bonds under specific conditions, a process known as aminolysis.[8]

A key enzyme in this process is a prolyl aminopeptidase (B13392206) from Streptomyces thermoluteus. A variant of this enzyme, where serine at position 144 is replaced by cysteine (scPAP14270), has been shown to have aminolysis activity, enabling the synthesis of proline-containing peptides.[8] The synthesis reaction generally proceeds by using a proline derivative as the acyl donor and hydroxyproline as the acyl acceptor.

Experimental Protocol: Enzymatic Synthesis of Pro-Hyp using Prolyl Aminopeptidase

This protocol is adapted from methodologies for proline-containing peptide synthesis using engineered prolyl aminopeptidases.[8]

1. Enzyme Preparation:

- Express and purify the recombinant prolyl aminopeptidase (e.g., scPAP14270 from S. thermoluteus) according to established molecular biology protocols.

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 200 mM Tris-HCl, pH 8.5).

- Dissolve the acyl donor, such as proline benzyl (B1604629) ester (Pro-OBzl), to a final concentration of 5 mM.

- Dissolve the acyl acceptor, hydroxyproline (Hyp), to a final concentration of 5 mM.

- Add the purified enzyme to the reaction mixture to a final concentration of approximately 8.7 µg/mL.

- The final reaction volume is brought to 100 µl with distilled water.

3. Reaction Conditions:

- Incubate the reaction mixture at 37°C with agitation (e.g., 900 rpm) for a specified duration (e.g., 3 to 24 hours).

- Monitor the progress of the reaction by taking aliquots at different time points.

4. Reaction Termination and Analysis:

- Terminate the reaction by adding an equal volume of methanol.

- Analyze the formation of Pro-Hyp using High-Performance Liquid Chromatography (HPLC) and confirm the product mass using Liquid Chromatography-Mass Spectrometry (LC/MS).

Microbial Fermentation for Pro-Hyp Production

While direct fermentation of Pro-Hyp in a single microorganism has not been extensively reported, a two-step biological process is feasible. This involves the microbial production of the precursor, trans-4-hydroxy-L-proline (Hyp), followed by an enzymatic ligation step as described above. Escherichia coli has been successfully engineered for the high-yield production of Hyp.

The microbial synthesis of Hyp in E. coli involves the expression of a proline 4-hydroxylase (P4H) enzyme, which catalyzes the hydroxylation of L-proline. The efficiency of this process is dependent on the availability of the co-substrates L-proline and α-ketoglutarate, as well as the cofactor Fe²⁺. Metabolic engineering strategies have focused on increasing the intracellular pool of these precursors.

Experimental Protocol: Microbial Production of trans-4-hydroxy-L-proline (Hyp)

This protocol is based on the whole-cell biotransformation of L-proline to Hyp using engineered E. coli.

1. Strain and Culture Conditions:

- Use an engineered E. coli strain (e.g., BL21(DE3)) expressing a proline 4-hydroxylase (e.g., DsP4H from Dactylosporangium sp.).

- Grow the recombinant strain in a suitable fermentation medium (e.g., Luria-Bertani broth supplemented with appropriate antibiotics) at 37°C with shaking.

- Induce the expression of the P4H enzyme with an appropriate inducer (e.g., IPTG) when the culture reaches a specific optical density.

2. Whole-Cell Biotransformation:

- Harvest the cells by centrifugation and resuspend them in a conversion buffer (e.g., 0.05 M MES-Tris buffer, pH 6.5).

- Add L-proline, α-ketoglutarate, and FeSO₄ to the cell suspension.

- Incubate the reaction mixture at an optimized temperature (e.g., 35°C) with agitation.

3. Product Recovery and Analysis:

- Monitor the conversion of L-proline to Hyp over time using HPLC.

- After the reaction is complete, separate the cells from the supernatant.

- The Hyp in the supernatant can be purified using standard chromatographic techniques.

Quantitative Data on Pro-Hyp Synthesis

The efficiency of biological synthesis methods is a critical factor for their application. The following tables summarize key quantitative data from studies on the enzymatic and microbial production of Pro-Hyp precursors and related dipeptides.

Table 1: Optimized Reaction Conditions for Enzymatic Peptide Synthesis

| Parameter | Optimized Value/Condition | Reference |

| Enzyme | Prolyl aminopeptidase (scPAP14270) | [8] |

| Acyl Donor | Proline benzyl ester (Pro-OBzl) | [8] |

| Acyl Acceptor | Amino acid esters | [8] |

| pH | 8.5 (for aminolysis) | [8] |

| Temperature | 37°C | [8] |

| Solvent | Aqueous buffer (e.g., Tris-HCl) | [8] |

Table 2: Microbial Production of trans-4-hydroxy-L-proline (Hyp)

| Parameter | Value | Reference |

| Microorganism | Engineered E. coli BL21(DE3) | |

| Enzyme | Proline 4-hydroxylase (DsP4H) | |

| Substrate | L-proline | |

| Final Titer | 99.9 g/L | |

| Conversion Rate | 99.9% | |

| Productivity | 2.77 g/L/h |

Signaling Pathways Activated by Pro-Hyp

Pro-Hyp exerts its biological effects by modulating specific intracellular signaling pathways. Two of the most well-characterized pathways are the Extracellular signal-regulated kinase (ERK) pathway and the Janus kinase/Signal transducer and activator of transcription 3 (JAK/STAT3) pathway.

ERK Signaling Pathway

The ERK pathway is a crucial signaling cascade involved in cell proliferation and differentiation. Pro-Hyp has been shown to induce the phosphorylation of ERK in fibroblasts, leading to increased cell division.[4]

Pro-Hyp induced ERK signaling pathway in fibroblasts.

JAK/STAT3 Signaling Pathway

The JAK/STAT3 pathway is involved in the regulation of various cellular processes, including inflammation and cell growth. In dermal fibroblasts, Pro-Hyp stimulates the phosphorylation of STAT3, which in turn upregulates the expression of hyaluronan synthase 2 (HAS2), leading to increased hyaluronic acid synthesis.[6]

References

- 1. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 4. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolyl Aminopeptidase from Streptomyces thermoluteus subsp. fuscus Strain NBRC14270 and Synthesis of Proline-Containing Peptides by Its S144C Variant - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Prolyl-Hydroxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-hydroxyproline (Pro-Hyp), a dipeptide consisting of proline and hydroxyproline (B1673980), has emerged as a bioactive molecule with significant implications in physiological and pathological processes. While traditionally studied in the context of dietary collagen absorption, there is a growing body of evidence highlighting the importance of its endogenous production. This technical guide provides an in-depth exploration of the endogenous sources of Pro-Hyp, detailing the mechanisms of its formation, its quantitative presence in tissues, the experimental protocols for its analysis, and the signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in drug development who are investigating the roles of collagen-derived peptides in health and disease.

The Primary Endogenous Source: Collagen Degradation

The principal endogenous source of prolyl-hydroxyproline is the breakdown of collagen, the most abundant protein in the extracellular matrix (ECM).[1][2][3][4][5][6][7] This process is not random but is a tightly regulated part of tissue remodeling, wound healing, and inflammatory responses.

Enzymatic Cascade of Collagen Breakdown

The generation of Pro-Hyp from endogenous collagen is a multi-step enzymatic process:

-

Initiation by Collagenases: The triple-helical structure of mature collagen is highly resistant to general proteases. The initial and rate-limiting step of collagenolysis is mediated by a specific class of enzymes known as collagenases, which belong to the matrix metalloproteinase (MMP) family.[8] Key collagenases involved in this process include MMP-1 (collagenase-1), MMP-8 (collagenase-2, predominantly from neutrophils), and MMP-13 (collagenase-3). These enzymes cleave the intact collagen triple helix at a specific site, generating characteristic 3/4 and 1/4 fragments.

-

Denaturation and Further Degradation: At physiological temperatures, these collagen fragments denature into gelatin-like random coils. This conformational change exposes them to further degradation by a broader range of proteases, including other MMPs (e.g., gelatinases MMP-2 and MMP-9) and serine proteases.

-

Release of Di- and Tripeptides: This extensive proteolysis results in the formation of small oligopeptides, including di- and tripeptides with the general structure X-Hyp or X-Hyp-Gly.

-

Final Liberation by Prolidase: The final step in the release of proline and hydroxyproline from dipeptides containing a C-terminal proline or hydroxyproline is catalyzed by the cytosolic enzyme prolidase (also known as peptidase D).[8] Prolidase is the only known enzyme capable of cleaving these imidodipeptide bonds and is therefore crucial for the recycling of proline and the generation of bioactive dipeptides like Pro-Hyp.

Physiological and Pathological Contexts of Endogenous Pro-Hyp Production

Endogenous Pro-Hyp is not constitutively produced in significant amounts in healthy, stable tissues. Its generation is upregulated in specific situations characterized by high collagen turnover:

-

Wound Healing: During the inflammatory and proliferative phases of wound healing, there is a dynamic process of ECM remodeling. Infiltrating inflammatory cells, particularly neutrophils, release MMP-8, which initiates collagen breakdown in the granulation tissue.[3][4][5][6][7][8] This process liberates Pro-Hyp, which then acts as a signaling molecule to promote fibroblast proliferation and migration, contributing to tissue reconstruction.[3][4][5][6][7]

-

Inflammation: In inflammatory conditions such as dermatitis, the inflammatory milieu stimulates the expression and activity of MMPs, leading to increased collagen degradation and subsequent generation of Pro-Hyp.[2][9][10] Studies have shown that Pro-Hyp levels are significantly elevated in inflamed tissues compared to healthy controls.[2][9][10]

-

Tissue Remodeling: Any physiological or pathological process involving tissue remodeling, such as bone resorption or fibrosis, will inherently involve collagen turnover and the potential for endogenous Pro-Hyp production.

Quantitative Data on Endogenous Prolyl-Hydroxyproline

Quantifying the exact concentrations of endogenous Pro-Hyp in different tissues is challenging due to its dynamic nature and the technical complexities of extraction and analysis. However, several studies have provided valuable insights into its relative and absolute abundance in various biological contexts.

| Biological Context | Tissue/Model | Species | Pro-Hyp Concentration/Level | Citation(s) |

| Inflammation | Hapten-induced dermatitis in the ear | Mouse | Significantly higher in the chronic phase of contact dermatitis compared to vehicle control. | [2][9][10] |

| Wound Healing | Granulation tissue after skin excision | Mouse | Generated in the granulation tissue at the wound healing site; not increased in healthy skin of the same animal. | [1][2][3][4][5][6][7][11] |

| Wound Healing | Chronic ulcers (human) | Human | Hydroxyproline (a proxy for collagen turnover and potential Pro-Hyp source) was significantly higher in the limited access dressing group (77.32 ± 30.19 µg/mg dry tissue) compared to the conventional group (32.33 ± 16.18 µg/mg dry tissue). | [12] |

| Wound Healing | Incisional wound tissue | Mouse | Hydroxyproline content increased between day 7 and 14 post-incision. | [13] |

| Diabetic Wound Healing | Granulation tissue in db/db mice | Mouse | Pro-Hyp production was lower in diabetic mice compared to wild-type mice. | [3][8] |

Experimental Protocols

The accurate determination of endogenous Pro-Hyp requires meticulous sample preparation and sensitive analytical techniques. The following sections outline the key methodologies for the extraction and quantification of Pro-Hyp from biological samples.

Tissue Extraction of Prolyl-Hydroxyproline

This protocol is a synthesis of methodologies for the extraction of small peptides from tissue samples.

Materials:

-

Tissue of interest (e.g., skin biopsy, granulation tissue)

-

Liquid nitrogen

-

Homogenizer (e.g., bead beater, ultrasonic homogenizer)

-

Lysis/Extraction Buffer (e.g., 8 M Urea buffer, or acidic acetonitrile (B52724) solution)

-

Centrifuge

-

Protein precipitation agent (e.g., trichloroacetic acid (TCA) or acetonitrile)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional but recommended)

Procedure:

-

Sample Collection and Snap-Freezing: Immediately after collection, snap-freeze the tissue sample in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.

-

Homogenization:

-

Weigh the frozen tissue.

-

Add the tissue to a pre-chilled tube containing lysis/extraction buffer and ceramic beads (for a bead beater) or place in a tube for sonication on ice. The volume of buffer should be sufficient to ensure complete homogenization (e.g., 1 mL of buffer per 100 mg of tissue).

-

Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to minimize degradation.

-

-

Protein Precipitation:

-

Add a protein precipitation agent to the homogenate. For example, add an equal volume of 10% TCA or three volumes of cold acetonitrile.

-

Vortex thoroughly and incubate on ice for at least 30 minutes (for TCA) or at -20°C for 1-2 hours (for acetonitrile).

-

Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the small peptides, including Pro-Hyp.

-

Sample Cleanup (Optional but Recommended):

-

For cleaner samples and to remove interfering substances, perform solid-phase extraction.

-

Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

-

Acidify the supernatant with an appropriate acid (e.g., formic acid or trifluoroacetic acid to a final concentration of 0.1%).

-

Load the acidified supernatant onto the conditioned C18 cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% formic acid) to remove salts and very polar compounds.

-

Elute the peptides with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% formic acid).

-

-

Drying and Reconstitution:

-

Dry the eluate using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried peptide extract in a suitable solvent for the analytical method (e.g., the initial mobile phase for LC-MS/MS).

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of Pro-Hyp in complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Pro-Hyp from other components. For example, start at a low percentage of B, ramp up to elute Pro-Hyp, and then increase to a high percentage of B to wash the column.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pro-Hyp: The precursor ion will be the [M+H]+ of Pro-Hyp (m/z 229.1). The product ions will be specific fragments of Pro-Hyp (e.g., m/z 70.1, 116.1). The exact transitions should be optimized for the specific instrument.

-

Internal Standard: A stable isotope-labeled Pro-Hyp (e.g., [¹³C₅, ¹⁵N]-Pro-Hyp) is the ideal internal standard to correct for matrix effects and variations in sample preparation and instrument response. The MRM transition for the internal standard will be shifted according to its mass.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

-

Prepare a calibration curve using known concentrations of a Pro-Hyp standard and a fixed concentration of the internal standard.

-

Analyze the samples and the calibration standards by LC-MS/MS.

-

Calculate the concentration of Pro-Hyp in the samples by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.

Signaling Pathways Modulated by Endogenous Prolyl-Hydroxyproline

Endogenously produced Pro-Hyp is not merely a byproduct of collagen degradation but an active signaling molecule that influences cellular behavior, particularly in fibroblasts. The primary signaling pathways implicated in Pro-Hyp's action involve the activation of β1-integrin and the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Pro-Hyp, β1-Integrin, and ERK Signaling Pathway

The current understanding suggests that Pro-Hyp can modulate fibroblast activity through a pathway involving β1-integrin and the MAPK/ERK cascade. While a specific cell surface receptor for Pro-Hyp has not been definitively identified, evidence points to an interaction with or modulation of β1-integrin signaling.

Diagram of the Proposed Signaling Pathway:

Workflow for Investigating Pro-Hyp Signaling

The following diagram outlines a typical experimental workflow to investigate the signaling effects of Pro-Hyp.

Conclusion and Future Directions

The endogenous production of prolyl-hydroxyproline from collagen degradation represents a fascinating and physiologically relevant source of this bioactive dipeptide. Its role in wound healing and inflammation underscores its potential as a therapeutic target. For researchers and drug development professionals, understanding the nuances of its production, its localized concentrations, and its signaling mechanisms is paramount.

Future research should focus on:

-

Receptor Identification: Elucidating the specific cell surface receptor(s) for Pro-Hyp to better understand the initiation of its signaling cascade.

-

Quantitative In Vivo Studies: Developing more robust and standardized methods for the absolute quantification of Pro-Hyp in various tissues under different physiological and pathological states.

-

Therapeutic Modulation: Investigating strategies to modulate the endogenous production of Pro-Hyp, either by targeting the activity of collagenases and prolidase or by developing Pro-Hyp analogues with enhanced stability and efficacy.

By continuing to unravel the complexities of endogenous Pro-Hyp, the scientific community can pave the way for novel therapeutic interventions for a range of conditions, from chronic wounds to fibrotic diseases.

References

- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 5. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Detection of endogenous and food-derived collagen dipeptide prolylhydroxyproline (Pro-Hyp) in allergic contact dermatitis-affected mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchmap.jp [researchmap.jp]

- 11. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of limited access dressing on hydroxyproline and enzymatic antioxidant status in nonhealing chronic ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Core Signaling Pathways Activated by H-Pro-Hyp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Pro-Hyp-OH, also known as Prolyl-hydroxyproline (Pro-Hyp), is a major bioactive component derived from the digestion of collagen. Accumulating evidence suggests that Pro-Hyp exerts a variety of physiological effects on different cell types, playing a crucial role in tissue homeostasis, wound healing, and extracellular matrix remodeling.[1][2] Understanding the molecular mechanisms and signaling pathways activated by this dipeptide is paramount for its therapeutic application in regenerative medicine and drug development. This technical guide provides an in-depth overview of the core signaling pathways modulated by H-Pro-Hyp-OH, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of H-Pro-Hyp-OH on various cellular processes.

Table 1: Effects of H-Pro-Hyp-OH on Tendon Cells

| Parameter | Cell Type | Concentration | Result | Citation |

| Cell Proliferation | Mouse Tenocytes & Progenitor Cells | 200 and 500 µg/ml | Significant increase in a concentration-dependent manner. | [1] |

| ERK Phosphorylation | Mouse Tenocytes | 200 µg/ml | ~6.0-fold increase at 24 hours. | [1] |

| Chemotactic Activity | Mouse Tenocytes | Not specified | Significantly reduced by MEK1/2 inhibitor PD98059 and α5β1-integrin antagonist ATN-161. | [1] |

Table 2: Effects of H-Pro-Hyp-OH on Dermal Fibroblasts

| Parameter | Cell Type | Concentration | Result | Citation |

| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold enhancement. | [3] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase. | [3] |

| HAS2 mRNA Levels | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold elevation. | [3] |

| STAT3 Phosphorylation | Human Dermal Fibroblasts | Not specified | Elevated within 60 minutes. | [3] |

Table 3: Effects of H-Pro-Hyp-OH on Osteoblasts

| Parameter | Cell Type | Concentration | Result | Citation |

| Runx2 mRNA Expression | Osteoblasts | Not specified | Increased expression. | [4] |

| Foxg1-Runx2 Interaction | In vitro | Not specified | Pro-Hyp disrupts the interaction. | [4] |

Signaling Pathways

H-Pro-Hyp-OH activates distinct signaling cascades in different cell types, highlighting its pleiotropic effects.

β1-Integrin/ERK Pathway in Tendon Cells

In tendon cells, H-Pro-Hyp-OH promotes cell proliferation, migration, and extracellular matrix production primarily through the activation of the β1-integrin and downstream Extracellular signal-Regulated Kinase (ERK) pathway.[1] The proposed mechanism involves the binding of Pro-Hyp to α5β1-integrin, leading to the activation of ERK.

STAT3/HAS2 Pathway in Dermal Fibroblasts

In human dermal fibroblasts, H-Pro-Hyp-OH stimulates cell proliferation and hyaluronic acid synthesis.[3] This is mediated by the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn upregulates the transcription of Hyaluronan Synthase 2 (HAS2).

Foxg1/Runx2 Pathway in Osteoblasts

In osteoblasts, H-Pro-Hyp-OH plays a role in differentiation by modulating the activity of the transcription factor Runx2.[4] Pro-Hyp directly binds to the forkhead box protein G1 (Foxg1), inducing a conformational change that leads to the dissociation of the inhibitory Foxg1-Runx2 complex. This releases Runx2 to promote the transcription of osteoblast-specific genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Phosphorylated ERK (p-ERK) and STAT3 (p-STAT3)

This protocol is adapted for the detection of phosphorylated proteins in response to H-Pro-Hyp-OH treatment.

-

Cell Culture and Treatment:

-

Seed cells (e.g., tendon cells or dermal fibroblasts) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Treat cells with desired concentrations of H-Pro-Hyp-OH for various time points (e.g., 0, 15, 30, 60 minutes for STAT3; 0, 6, 12, 24 hours for ERK).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204) or p-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe for total ERK or total STAT3 as a loading control.

-

Transwell Migration Assay

This assay is used to assess the chemotactic effect of H-Pro-Hyp-OH on cells like tenocytes.

-

Assay Setup:

-

Use transwell inserts with an appropriate pore size (e.g., 8 µm) for the cell type.

-

Place the inserts into a 24-well plate.

-

Add serum-free media containing H-Pro-Hyp-OH as a chemoattractant to the lower chamber.

-

Seed cells in serum-free media in the upper chamber.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a CO2 incubator for a suitable duration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a solution such as Crystal Violet.

-

Count the stained cells in multiple fields of view under a microscope.

-

Fibroblast Proliferation Assay

This assay measures the effect of H-Pro-Hyp-OH on the proliferation of dermal fibroblasts.

-

Cell Seeding and Treatment:

-

Seed fibroblasts in a 96-well plate at a low density.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of H-Pro-Hyp-OH.

-

-

Proliferation Measurement (e.g., using CCK-8 or MTT assay):

-

At desired time points (e.g., 24, 48, 72 hours), add the assay reagent (e.g., CCK-8 or MTT) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the untreated control.

-

Reporter Gene Assay for Runx2 or HAS2 Promoter Activity

This assay quantifies the transcriptional activation of target genes by H-Pro-Hyp-OH.

-

Plasmid Transfection:

-

Co-transfect cells (e.g., osteoblasts or fibroblasts) with a reporter plasmid containing the promoter of the gene of interest (Runx2 or HAS2) upstream of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Cell Treatment and Lysis:

-

After transfection, treat the cells with H-Pro-Hyp-OH.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase Reporter Assay System).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Express the results as fold-change in reporter activity compared to the untreated control.

-

Immunofluorescence for Active β1-Integrin

This method visualizes the activation of β1-integrin on the cell surface.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat with H-Pro-Hyp-OH for the desired time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS (optional, depending on antibody).

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

-

Incubate with a primary antibody specific for the active conformation of β1-integrin.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody.

-

Wash with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Conclusion

H-Pro-Hyp-OH is a bioactive dipeptide that activates several key signaling pathways, leading to diverse cellular responses such as proliferation, migration, and extracellular matrix synthesis. The β1-integrin/ERK, STAT3/HAS2, and Foxg1/Runx2 pathways are central to its mechanism of action in tendon cells, dermal fibroblasts, and osteoblasts, respectively. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of H-Pro-Hyp-OH. Future studies should focus on elucidating the upstream receptors for Pro-Hyp in fibroblasts and osteoblasts, as well as exploring its effects on other cell types and in vivo models.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Biological Role of Prolyl-hydroxyproline (Pro-Hyp) in Collagen Metabolism

Abstract

Collagen, the most abundant protein in mammals, undergoes constant metabolism involving synthesis and degradation to maintain tissue integrity and function. The breakdown of collagen releases various small peptides, among which the dipeptide Prolyl-hydroxyproline (Pro-Hyp) has been identified as a key bioactive molecule. Following oral ingestion of collagen hydrolysates, Pro-Hyp is absorbed into the bloodstream and distributed to various tissues, including skin, cartilage, and bone. Accumulating evidence from in vitro and in vivo studies demonstrates that Pro-Hyp exerts significant biological effects, actively participating in collagen metabolism by stimulating cellular proliferation, differentiation, and extracellular matrix (ECM) synthesis in connective tissues. This technical guide provides a comprehensive overview of the biological role of Pro-Hyp, focusing on its effects on fibroblasts, chondrocytes, and osteoblasts. It details the underlying signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate these functions.

Introduction

Collagen metabolism is a dynamic process crucial for the maintenance and repair of connective tissues. The degradation of endogenous or ingested collagen produces a variety of collagen-derived peptides (CDPs). Among these, the dipeptide Prolyl-hydroxyproline (Pro-Hyp) is a major and highly stable component detected in human blood after the oral administration of collagen hydrolysates.[1][2] Its resistance to plasma peptidases allows it to circulate and reach target tissues where it functions as a signaling molecule, influencing the behavior of cells responsible for ECM homeostasis.[3] Pro-Hyp has been shown to stimulate the proliferation and migration of fibroblasts, enhance hyaluronic acid synthesis, promote chondrocyte differentiation, and support osteoblast function.[4][5][6] This guide synthesizes the current understanding of Pro-Hyp's role in regulating collagen and ECM metabolism, providing a technical resource for researchers in tissue engineering, dermatology, rheumatology, and drug development.

Absorption and Bioavailability

Following oral ingestion of collagen hydrolysates, Pro-Hyp is one of the major peptide forms that appears in the bloodstream.[1][7] Peak plasma concentrations are typically observed within one to two hours post-ingestion.[1][8] Studies in rats have determined the absolute oral bioavailability of Pro-Hyp to be approximately 19.3%.[9] The dipeptide is then distributed to target tissues like skin, cartilage, and bone, where it can exert its biological effects.[3][7][10] Interestingly, the concentration of Pro-Hyp detected in the skin can be higher than that of other collagen-derived peptides, even when its concentration in the plasma is lower, suggesting potential mechanisms for active transport or accumulation in target tissues.[7] A cyclic form of Pro-Hyp has also been detected in human plasma after collagen hydrolysate ingestion, showing greater efficacy in stimulating fibroblast growth on a molar basis compared to its linear form.[11]

Biological Activity in Target Tissues

Pro-Hyp modulates the activity of key cells involved in collagen and ECM metabolism, primarily fibroblasts, chondrocytes, and osteoblasts.

Dermal Fibroblasts and Skin Metabolism

Dermal fibroblasts are critical for skin homeostasis, responsible for synthesizing collagen, elastin, and hyaluronic acid. Pro-Hyp has been shown to be a potent stimulator of fibroblast activity.

-

Cell Proliferation and Migration: Pro-Hyp enhances the proliferation of dermal fibroblasts and stimulates their migration, crucial processes for wound healing and skin repair.[4][6][12] It acts as a "growth-initiating factor" for specific fibroblast populations, particularly those expressing the p75 neurotrophin receptor (p75NTR), which are associated with wound healing.[13][14]

-

Hyaluronic Acid Synthesis: Pro-Hyp significantly increases the production of hyaluronic acid, a key glycosaminoglycan for skin hydration and viscoelasticity.[4][[“]] This effect is mediated by the upregulation of Hyaluronan Synthase 2 (HAS2) gene expression.[4]

Chondrocytes and Cartilage Metabolism

In cartilage, chondrocytes are the sole cell type responsible for maintaining the tissue's unique ECM, which is rich in type II collagen and aggrecan.

-

Chondrocyte Differentiation: Pro-Hyp promotes the differentiation of chondrocytes, particularly under hypoxic conditions that mimic the physiological environment of cartilage.[5] It has been shown to increase the expression of key chondrogenic transcription factors like SOX9 and subsequent matrix proteins, including type II collagen (Col2a1) and Aggrecan (Acan).[5]

-

Glycosaminoglycan (GAG) Production: The dipeptide stimulates a significant increase in GAG content in the extracellular matrix of cultured chondrocytes, indicating an enhancement of the cartilage matrix quality.[5][16]

-

Chondroprotective Effects: In vivo studies suggest that orally administered collagen hydrolysates, which lead to increased Pro-Hyp levels, can inhibit the loss of chondrocytes and the thinning of articular cartilage in models of osteoarthritis.[2][16]

Osteoblasts and Bone Metabolism

Osteoblasts are the primary cells responsible for bone formation, synthesizing type I collagen and other matrix proteins that subsequently mineralize.

-

Osteoblast Growth and Differentiation: Both Pro-Hyp and its precursor, the tripeptide Gly-Pro-Hyp, have been found to increase the growth and differentiation of osteoblasts.[6][17] They stimulate the expression of key osteogenic genes like Runx2, which is a master regulator of bone formation.[10]

Quantitative Data on Pro-Hyp Bioactivity

The following tables summarize the quantitative effects of Pro-Hyp as reported in various in vitro and in vivo studies.

Table 1: Effect of Pro-Hyp on Dermal Fibroblasts

| Parameter | Cell Type | Pro-Hyp Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Cell Proliferation | Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase | [4],[[“]] |

| Hyaluronic Acid Synthesis | Human Dermal Fibroblasts | 200 nmol/mL | 3.8-fold increase | [4],[[“]] |

| HAS2 mRNA Expression | Human Dermal Fibroblasts | 200 nmol/mL | 2.3-fold increase | [4] |

| Fibroblast Migration | Mouse Skin Fibroblasts | 200 nmol/mL | Significant increase from skin explants | [12] |

| Fibroblast Growth on Collagen Gel | Mouse Skin Fibroblasts | 100 µM | Triggered growth in presence of FBS |[18] |

Table 2: Effect of Pro-Hyp on Chondrocytes and Synovium Cells

| Parameter | Cell Type | Pro-Hyp Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Hyaluronic Acid Synthesis | Cultured Synovium Cells | 50 µg/mL | ~2.0-fold increase | [1] |

| GAG Staining Area | ATDC5 Chondrocytes | Not specified | ~3.0-fold increase | [16] |

| GAG Staining Area (Hypoxia) | ATDC5 Chondrocytes | Not specified | ~18-fold increase vs. control | [5] |

| Aggrecan mRNA Level | ATDC5 Chondrocytes | Not specified | ~2.0-fold increase | [16] |

| Runx1 mRNA Level | ATDC5 Chondrocytes | Not specified | Decrease to ~1/3 of control | [16] |

| Osteocalcin mRNA Level | ATDC5 Chondrocytes | Not specified | Decrease to ~1/10 of control |[16] |

Table 3: Bioavailability and Plasma Concentrations

| Parameter | Subject | Dosage | Peak Plasma Concentration | Reference |

|---|---|---|---|---|

| Absolute Oral Bioavailability | Rats | 100 mg/kg (intragastric) | 19.3% | [9] |

| Peak Plasma Level (Linear Pro-Hyp) | Humans | Collagen Hydrolysate | ~3.87 nmol/mL | [11] |

| Peak Plasma Level (Cyclic Pro-Hyp) | Humans | Collagen Hydrolysate | ~0.21 nmol/mL (~5% of linear) |[11] |

Signaling Pathways

Pro-Hyp exerts its effects by modulating specific intracellular signaling cascades. While the precise cell surface receptor for Pro-Hyp remains to be definitively identified, downstream signaling events have been characterized in several cell types.

Fibroblast Signaling Pathway

In human dermal fibroblasts, Pro-Hyp stimulates hyaluronic acid synthesis and cell proliferation by activating the STAT3 pathway.

Caption: Pro-Hyp signaling in dermal fibroblasts.

This pathway involves the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] Activated (phosphorylated) STAT3 translocates to the nucleus, where it promotes the transcription of the HAS2 gene, leading to increased hyaluronic acid synthesis and enhanced cell proliferation.[4][[“]] The process is inhibited by protein kinase inhibitors, suggesting the involvement of upstream kinases like JAK.[4]

Chondrocyte Signaling Pathway

In chondrocytes, Pro-Hyp promotes differentiation by upregulating the master chondrogenic factor SOX9, especially under hypoxic conditions.

Caption: Pro-Hyp signaling in chondrocyte differentiation.

Pro-Hyp treatment significantly upregulates the expression of SOX9, Col2a1, Aggrecan, and also MMP13 in chondrocytes under hypoxic conditions.[5] SOX9 is a critical transcription factor that drives the expression of cartilage-specific ECM genes. The upregulation of MMP13, a collagenase, suggests that Pro-Hyp may also be involved in the remodeling aspect of cartilage homeostasis.

Experimental Protocols

The biological activities of Pro-Hyp have been characterized using a range of standard and specialized experimental techniques.

In Vitro Cell Culture and Proliferation Assays

-

Objective: To determine the effect of Pro-Hyp on the proliferation of cells like fibroblasts and chondrocytes.

-

Methodology:

-

Cell Seeding: Human dermal fibroblasts or ATDC5 chondrogenic cells are seeded into 96-well plates at a density of 2-5 x 10³ cells/well.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For specific experiments, FBS may be replaced with a serum-free medium or charcoal-stripped FBS to eliminate confounding growth factors.

-

Treatment: After cell attachment (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of Pro-Hyp (e.g., 0-1000 nmol/mL).

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

Proliferation Measurement: Cell viability/proliferation is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, incubated for 4 hours, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured at 570 nm. An increase in absorbance correlates with an increase in cell number.

-

Gene Expression Analysis by Real-Time PCR (RT-PCR)

-

Objective: To quantify the effect of Pro-Hyp on the expression of target genes (e.g., HAS2, SOX9, Col2a1).

-

Methodology:

-

Cell Treatment: Cells are cultured and treated with Pro-Hyp as described above.

-

RNA Extraction: At the end of the treatment period, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR: The synthesized cDNA is used as a template for real-time PCR using a thermocycler (e.g., Applied Biosystems 7500). The reaction mixture contains cDNA, forward and reverse primers specific for the target gene (e.g., HAS2) and a reference gene (e.g., GAPDH), and a fluorescent dye-based detection system (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of Pro-Hyp on gene expression in cultured cells.

Caption: Workflow for gene expression analysis.

Conclusion

The dipeptide Prolyl-hydroxyproline, a major metabolite of collagen, is a potent bioactive molecule that plays a direct and significant role in collagen and extracellular matrix metabolism. By acting on key connective tissue cells such as fibroblasts, chondrocytes, and osteoblasts, Pro-Hyp stimulates cellular proliferation, differentiation, and the synthesis of essential matrix components like type I and II collagen and hyaluronic acid. Its ability to modulate cellular behavior through defined signaling pathways, such as the STAT3 cascade in fibroblasts, underscores its function as a signaling molecule rather than merely a metabolic byproduct. The chondroprotective and wound-healing properties attributed to collagen hydrolysates can be, in significant part, explained by the systemic action of Pro-Hyp. This technical guide provides a foundation for further research into harnessing the therapeutic potential of Pro-Hyp for applications in dermatology, osteoarthritis treatment, bone regeneration, and wound care. Future investigations should focus on identifying the specific cell surface receptors for Pro-Hyp and further delineating its downstream signaling networks in various tissues.

References

- 1. vtbioloji.com [vtbioloji.com]

- 2. Effects of Pro-Hyp, a collagen hydrolysate-derived peptide, on hyaluronic acid synthesis using in vitro cultured synovium cells and oral ingestion of collagen hydrolysates in a guinea pig model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen-Derived Dipeptide Pro-Hyp Enhanced ATDC5 Chondrocyte Differentiation under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Bone-Forming Effect of a Low-Molecular-Weight Collagen Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Pro-Hyp: A Comprehensive Technical Guide to its Role as a Biomarker for Collagen Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in the human body, provides structural integrity to a vast array of tissues. The dynamic process of collagen turnover, involving both synthesis and degradation, is fundamental to tissue maintenance, repair, and remodeling. Dysregulation of this process is a hallmark of numerous pathologies, including fibrosis, osteoarthritis, and cancer metastasis. Consequently, the identification and validation of sensitive and specific biomarkers for collagen degradation are of paramount importance for diagnostics, prognostics, and the development of novel therapeutics.

Prolyl-hydroxyproline (Pro-Hyp), a dipeptide unique to collagen, has emerged as a promising biomarker reflecting the breakdown of this critical protein. Resistant to enzymatic degradation in the bloodstream, Pro-Hyp levels can be quantitatively linked to the rate of collagen catabolism. This technical guide provides an in-depth exploration of Pro-Hyp as a biomarker, detailing its biochemical significance, associated signaling pathways, and robust methodologies for its quantification.

Quantitative Data on Pro-Hyp

The following tables summarize key quantitative data related to Pro-Hyp as a biomarker for collagen degradation, compiled from various research studies.

Table 1: Pro-Hyp Levels in Human Plasma Following Collagen Hydrolysate Ingestion

| Source of Collagen Hydrolysate | Dose | Baseline Pro-Hyp Concentration (µg/mL) | Peak Pro-Hyp Concentration (µg/mL) | Time to Peak Concentration (minutes) | Reference |

| Bovine (Low Molecular Weight) | 10 g | ~0.2 | Not Specified | 100-130 | |

| Bovine (High Molecular Weight) | 10 g | ~0.2 | Not Specified | 100-130 | |

| Porcine | 10 g | ~0.2 | Not Specified | 100-130 | |

| Fish | 10 g | ~0.2 | Not Specified | 100-130 | |

| Not Specified | Not Specified | Not Specified | 0.1413 - 0.3443 nmol/mL (cyclic Pro-Hyp) | 120 |

Table 2: Effect of Pro-Hyp on Fibroblast Proliferation

| Cell Type | Pro-Hyp Concentration | Observation | Reference |

| Mouse Skin Fibroblasts | 200 nmol/mL | Significantly increased migration from skin explants after 72h. | |

| Mouse Skin Fibroblasts | 0 - 1000 nmol/mL | Dose-dependent enhancement of growth on collagen gel. | |

| Mouse Skin Fibroblasts | 200 µM | Stimulated proliferation on collagen gel. | |

| Mouse Skin Fibroblasts | 7 nmol/mL (cyclic Pro-Hyp) | Significantly enhanced growth rate on collagen gel compared to linear Pro-Hyp. |

Table 3: Performance Characteristics of Pro-Hyp Quantification Methods

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Collagen Hydrolysates | 0.14 µM | Not Specified | 100.5 | |

| ID-LC-MS/MS | Serum | 10.0 pmol/L | 33.3 pmol/L | 78.2 - 84.7 |

Signaling Pathways Involving Pro-Hyp

Pro-Hyp is not merely a passive byproduct of collagen degradation; it actively participates in cellular signaling, influencing key processes such as cell proliferation, migration, and extracellular matrix (ECM) homeostasis.

Pro-Hyp, Integrin, and ERK/MAPK Signaling Pathway

Pro-Hyp has been shown to exert its effects on fibroblasts through the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a crucial signaling cascade in cell proliferation and differentiation. This process is often initiated by the interaction of Pro-Hyp with cell surface integrins, which act as receptors for ECM components and can transduce signals into the cell.

Pro-Hyp and TGF-β Signaling Pathway Interaction

Transforming Growth Factor-beta (TGF-β) is a potent cytokine that plays a central role in fibrosis by stimulating fibroblast proliferation and ECM deposition. Pro-Hyp can modulate TGF-β signaling, contributing to tissue remodeling processes. Integrins, particularly αvβ5, are known to be involved in the activation of latent TGF-β.

Experimental Protocols for Pro-Hyp Quantification

Accurate and reproducible quantification of Pro-Hyp is critical for its application as a biomarker. Two primary analytical techniques are employed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Detailed Methodology for LC-MS/MS Quantification of Pro-Hyp

LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules like Pro-Hyp in complex biological matrices.

1. Sample Preparation (Serum/Plasma):

-

Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., isotope-labeled Pro-Hyp).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would be:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Pro-Hyp and the internal standard. For Pro-Hyp (m/z 215.1), typical transitions might include 215.1 -> 70.1 and 215.1 -> 116.1.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.

The Journey of a Dipeptide: An In-depth Technical Guide to the Pharmacokinetics of Orally Administered Prolyl-hydroxyproline (Pro-Hyp)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-hydroxyproline (Pro-Hyp), a dipeptide derived from the enzymatic hydrolysis of collagen, has garnered significant attention for its potential health benefits, particularly in skin and joint health.[1][2] Unlike many dietary peptides that are fully broken down into amino acids, Pro-Hyp exhibits a unique pharmacokinetic profile, being partially absorbed intact and distributed to target tissues.[1][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of orally administered Pro-Hyp, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is synthesized from key studies in the field, offering a valuable resource for researchers and professionals in drug development and nutritional science.

Absorption

Following oral administration, Pro-Hyp is primarily absorbed in the small intestine. The absorption process involves both the transport of the intact dipeptide and its partial hydrolysis. A significant portion of ingested Pro-Hyp is derived from the hydrolysis of larger collagen-derived peptides, such as Gly-Pro-Hyp, by brush-border membrane-bound aminopeptidases.[4][5] The resulting Pro-Hyp is then transported into the intestinal epithelial cells.

The primary transporter responsible for the uptake of Pro-Hyp is the H+-coupled peptide transporter 1 (PEPT1).[4][5] This transport is pH-dependent and can be inhibited by competitive substrates of PEPT1.[4] Studies have shown that Pro-Hyp is relatively resistant to hydrolysis by intestinal mucosal apical proteases, allowing for a significant amount to be absorbed intact.[4][6]

However, Pro-Hyp does undergo a notable first-pass effect, with a significant portion being modified in its proline residue without peptide bond hydrolysis before reaching systemic circulation.[1][2] The absolute oral bioavailability of Pro-Hyp in rats has been reported to be approximately 19.3%.[7] A double-peak phenomenon has also been observed in the plasma concentration-time profile following oral administration, suggesting complex absorption kinetics.[7]

Distribution

Once in the systemic circulation, Pro-Hyp is widely distributed to various tissues.[1][2] Whole-body autoradiography studies in rats using radiolabeled Pro-Hyp have demonstrated its accumulation in target tissues such as the skin, articular cartilage, bone, and synovium.[1][3] Radioactivity has been observed in these tissues as early as 30 minutes post-administration.[1][2]

Furthermore, Pro-Hyp has been shown to be incorporated into cells relevant to its biological activity, including dermal fibroblasts, synovial cells, chondrocytes, osteoblasts, and osteoclasts.[1][2][3] Interestingly, orally administered Pro-Hyp can be deposited in animal organs and remain even after it has been cleared from the blood.[8][9] In the skin, there is a notable enrichment of Pro-Hyp, which can be derived from the hydrolysis of Gly-Pro-Hyp in the bloodstream.[10][11][12]

Metabolism

Pro-Hyp undergoes metabolism both during the first-pass effect and after distribution to tissues.[1][2] A significant portion of Pro-Hyp is modified at its proline residue.[1] In tissues like cartilage, intact Pro-Hyp accounts for a small percentage of the total radioactivity, with the majority being composed of proline-modified peptides and non-peptide metabolites.[1][2] Some studies suggest that Pro-Hyp can be converted into a cyclic form, cyclo(Pro-Hyp), which has also been detected in human plasma after collagen hydrolysate ingestion and may possess its own biological activities.[3][13][14] The metabolism of Pro-Hyp is a dynamic process, with rapid synthesis and degradation observed in tissues experiencing inflammation.[15]

Excretion

Elimination of Pro-Hyp and its metabolites occurs primarily through urinary excretion.[7][16] Studies in rats have shown that a small percentage of an intravenously administered dose of Pro-Hyp is excreted unchanged in the urine.[7] After oral ingestion of collagen peptides, Pro-Hyp and other hydroxyproline-containing peptides are detected in human plasma for up to 24 hours and are subsequently excreted in the urine.[16]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of Pro-Hyp from various studies.

Table 1: Pharmacokinetic Parameters of Pro-Hyp in Mice after Oral Administration of High Tripeptide Containing Collagen Hydrolysate (HTC-col)

| Dose of HTC-col | Cmax in Plasma (nmol/mL) | Cmax in Skin (nmol/g) |

| 900 mg/kg | Not explicitly stated for Pro-Hyp alone, but Gly-Pro-Hyp Cmax was 103 nmol/mL. Pro-Hyp is a metabolite. | Higher enrichment of Pro-Hyp compared to plasma was observed. |

| 1800 mg/kg | Not explicitly stated for Pro-Hyp alone, but Gly-Pro-Hyp Cmax was 191 nmol/mL. Pro-Hyp is a metabolite. | Higher enrichment of Pro-Hyp compared to plasma was observed. |

Data extracted from a study on high tripeptide containing collagen hydrolysate, where Pro-Hyp is a key metabolite of Gly-Pro-Hyp.[10][11]

Table 2: Bioavailability and Urinary Excretion of Pro-Hyp in Rats

| Administration Route | Dose | Absolute Oral Bioavailability | Urinary Excretion (% of IV dose) |

| Intragastric | 100 mg/kg | 19.3% | Not Applicable |

| Intravenous | 5 mg/kg | Not Applicable | 1.9% ± 0.3% |

Data from a study comparing intravenous and intragastric administration of pure Pro-Hyp.[7]

Table 3: Bioavailability of Pro-Hyp after In Vitro Digestion and First Pass Metabolism

| Collagen Hydrolysate Treatment | Bioavailability (%) |

| CH-GL | 26.81 ± 3.97 |

| CH-OPT | 15.43 ± 2.60 |

Data from an in vitro model simulating digestion and first-pass metabolism.[17]

Experimental Protocols

A summary of common experimental methodologies used to study the pharmacokinetics of Pro-Hyp is provided below.

1. Quantification of Pro-Hyp in Biological Samples (Plasma, Skin)

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][10]

-

Sample Preparation:

-

Plasma: Protein precipitation is a common first step. This can be achieved by adding organic solvents like acetonitrile (B52724) or ethanol, often in a 1:1 (v/v) mixture, and incubating at low temperatures (e.g., -20°C overnight).[18][19] The precipitated proteins are then removed by centrifugation or filtration.[18][19]

-

Tissue (e.g., Skin): Homogenization of the tissue sample is required, followed by extraction of the peptides and subsequent protein precipitation.

-

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used to separate Pro-Hyp from other components in the sample.[18]

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of Pro-Hyp, often using multiple reaction monitoring (MRM).[6]

2. Biodistribution Studies

-

Method: Whole-body autoradiography using radiolabeled ([14C]) Pro-Hyp.[1][2]

-

Procedure:

-

Rats are orally administered [14C]Pro-Hyp.

-

At specific time points, the animals are euthanized, and whole-body sections are prepared.

-

The distribution of radioactivity is visualized and quantified using autoradiography.

-

-

Metabolite Analysis: Thin-layer chromatography (TLC) can be used to separate and identify the chemical forms of the radioactivity (intact Pro-Hyp vs. metabolites) in tissue extracts.[1][2]

3. Intestinal Absorption Studies

-

Method: In situ vascularly perfused rat small intestine.[6]

-

Procedure:

-

The small intestine of an anesthetized rat is isolated and perfused with a physiological solution.

-

A solution containing Pro-Hyp is injected into the jejunum.

-

The perfusate is collected over time and analyzed for the presence of intact Pro-Hyp and its metabolites using LC-MS/MS.[6]

-

-

Procedure:

-

BBM vesicles are prepared from the small intestine of pigs.

-

The uptake of Pro-Hyp into the vesicles is measured under different conditions (e.g., varying pH, presence of inhibitors) to characterize the transport mechanism.[4]

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Intestinal absorption pathway of Pro-Hyp.

References

- 1. Distribution of prolylhydroxyproline and its metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of Prolylhydroxyproline and Its Metabolites after Oral Administration in Rats [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Transport of a tripeptide, Gly-Pro-Hyp, across the porcine intestinal brush-border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absorption of hydroxyproline-containing peptides in vascularly perfused rat small intestine in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of bioactive prolyl‐hydroxyproline (Pro‐Hyp) by oral administration of collagen hydrolysate and degradation of endogenous collagen | Semantic Scholar [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. ndlabs.com [ndlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oral Ingestion of Collagen Hydrolysate Leads to the Transportation of Highly Concentrated Gly-Pro-Hyp and Its Hydrolyzed Form of Pro-Hyp into the Bloodstream and Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Pilot Study for the Detection of Cyclic Prolyl-Hydroxyproline (Pro-Hyp) in Human Blood after Ingestion of Collagen Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of Bioavailability after In Vitro Digestion and First Pass Metabolism of Bioactive Peptides from Collagen Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Cellular Uptake and Transport of H-Pro-Hyp-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide prolyl-hydroxyproline (H-Pro-Hyp-OH), a major bioactive component derived from the digestion of collagen, has garnered significant attention for its diverse physiological activities, including roles in skin health, joint maintenance, and cellular signaling. Understanding the mechanisms governing its cellular uptake and transport is paramount for elucidating its biological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on H-Pro-Hyp-OH transport, detailing the transporters involved, quantitative transport data, and the experimental protocols used for these assessments. Furthermore, it visualizes the key transport and signaling pathways, offering a valuable resource for researchers in the fields of nutrition, pharmacology, and drug development.

Introduction

Collagen-derived peptides, particularly the dipeptide H-Pro-Hyp-OH, are readily detected in the bloodstream after oral ingestion of gelatin or collagen hydrolysates.[1] This systemic availability points to efficient absorption mechanisms within the gastrointestinal tract. Once absorbed, H-Pro-Hyp-OH exerts various biological effects, suggesting its transport into target cells is a critical step. This guide will delve into the intricacies of its cellular uptake, focusing on the primary transport routes and the subsequent signaling cascades it can initiate.

Intestinal Absorption and Cellular Uptake Mechanisms

The transport of H-Pro-Hyp-OH across the intestinal epithelium and into target cells is a multi-faceted process, with evidence pointing towards the involvement of specific carrier-mediated systems and potentially other novel pathways.

The Role of the PEPT1 Transporter

The proton-coupled peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells. It is responsible for the absorption of a vast array of di- and tripeptides.[2]

Evidence strongly suggests that H-Pro-Hyp-OH is a substrate for PEPT1 in the intestine. A study utilizing porcine intestinal brush-border membrane (BBM) vesicles demonstrated that the transport of Pro-Hyp was pH-dependent and competitively inhibited by Gly-Pro, a known PEPT1 substrate.[3][4] This indicates that in the intestinal environment, H-Pro-Hyp-OH is at least partially transported into enterocytes via the H+-coupled PEPT1.[3]

Interestingly, the context of the cell type appears to be crucial. In contrast to intestinal cells, a study on adult tendon cells found that the uptake of Pro-Hyp was not inhibited by the classic PEPT1 substrate, glycylsarcosine, suggesting that PEPT1 is not the primary transporter in this cell type.[5] This highlights the tissue-specific nature of dipeptide transport.

The Intriguing Involvement of α5β1 Integrin